A Comprehensive Guide to the Semi-Synthesis of Anidulafungin-d11: A Stable-Isotope Labeled Antifungal Agent
A Comprehensive Guide to the Semi-Synthesis of Anidulafungin-d11: A Stable-Isotope Labeled Antifungal Agent
An in-depth technical guide by a Senior Application Scientist
Abstract
Anidulafungin is a potent semi-synthetic echinocandin antifungal agent that functions by inhibiting the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall.[1][2] This targeted mechanism of action, which affects a structure not present in mammalian cells, makes it a valuable therapeutic agent for treating invasive candidiasis and other fungal infections.[3][4] The use of stable isotope-labeled analogues of active pharmaceutical ingredients (APIs) is critical in modern drug development, particularly for pharmacokinetic (PK) studies, absorption, distribution, metabolism, and excretion (ADME) research, and as internal standards for quantitative bioanalysis by mass spectrometry.[5] This guide provides a detailed, in-depth technical overview of a robust semi-synthetic pathway for preparing Anidulafungin-d11, a deuterated analogue featuring eleven deuterium atoms on its pentyloxy side chain.[] The narrative explains the causal logic behind key experimental choices, providing researchers and drug development professionals with a practical and scientifically grounded framework.
Retrosynthetic Strategy and Core Logic
The semi-synthesis of Anidulafungin begins with Echinocandin B, a fermentation product of the fungus Aspergillus nidulans.[2][7] The core strategy involves two primary phases: 1) The enzymatic deacylation of Echinocandin B to yield the cyclic peptide nucleus, and 2) The chemical synthesis of a deuterated side chain and its subsequent coupling to the nucleus.[8]
Our retrosynthetic analysis for Anidulafungin-d11 identifies the final amide bond formation as the key disconnection point. This reveals the two critical precursors: the Echinocandin B nucleus (ECBN) and the activated form of the deuterated side chain, 4''-(pentyloxy-d11)-[1,1':4',1''-terphenyl]-4-carboxylic acid. The deuterated side chain itself is constructed from three key building blocks: a deuterated C5 alkyl chain (1-bromopentane-d11), a biphenyl unit, and a 4-bromobenzoic acid derivative, which are assembled via sequential Suzuki coupling and Williamson ether synthesis.
Caption: Retrosynthetic analysis of Anidulafungin-d11.
Synthesis of Key Deuterated Intermediate: 1-Bromopentane-d11
The introduction of the d11-label is achieved through the synthesis of a fully deuterated pentyl chain. A reliable method involves the reduction of a commercially available pentanoic acid derivative with a powerful deuterated reducing agent, followed by bromination.
Experimental Protocol: Synthesis of 1-Bromopentane-d11
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Reduction of Ethyl Pentanoate-d9,10,10,10:
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To a stirred, cooled (0 °C) solution of lithium aluminum deuteride (LiAlD₄) in anhydrous tetrahydrofuran (THF), add a solution of ethyl pentanoate in anhydrous THF dropwise under an inert atmosphere (e.g., Argon).
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Causality: LiAlD₄ is a potent source of deuteride ions (D⁻), ensuring complete reduction of the ester to the corresponding alcohol with high isotopic incorporation. Anhydrous conditions are critical to prevent quenching of the reagent by water.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours to ensure the reaction goes to completion.
-
Carefully quench the reaction at 0 °C by the sequential, dropwise addition of D₂O, followed by 15% sodium hydroxide solution, and then more D₂O. This procedure is a standard Fieser workup adapted for deuterated species to maintain isotopic purity.
-
Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield crude pentan-1-ol-d11.
-
-
Bromination of Pentan-1-ol-d11:
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To the crude pentan-1-ol-d11, add hydrobromic acid (48% in water).
-
Heat the mixture to reflux for 4-6 hours with vigorous stirring.
-
Causality: This is a standard Sₙ2 conversion of an alcohol to an alkyl bromide. Refluxing drives the reaction to completion.
-
After cooling, separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to afford pure 1-bromopentane-d11.
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Assembly of the Terphenyl Side Chain
The terphenyl core provides the necessary lipophilic structure for anchoring the drug to the fungal cell membrane.[8] Its synthesis is efficiently achieved using palladium-catalyzed Suzuki coupling reactions, which are renowned for their reliability and functional group tolerance in forming C-C bonds between aromatic rings.
Experimental Protocol: Synthesis of 4''-(Pentyloxy-d11)-[1,1':4',1''-terphenyl]-4-carboxylic Acid
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Step 1: Suzuki Coupling to form 4'-Hydroxybiphenyl-4-carboxylic acid precursor.
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Combine 4-bromophenol, (4-(methoxycarbonyl)phenyl)boronic acid, a palladium catalyst such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃) in a suitable solvent mixture like toluene/ethanol/water.
-
Heat the mixture under an inert atmosphere at reflux until TLC or LC-MS analysis indicates complete consumption of the starting materials.
-
After workup, hydrolyze the methyl ester to the carboxylic acid using aqueous NaOH.[9]
-
-
Step 2: Williamson Ether Synthesis with 1-Bromopentane-d11.
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Dissolve the 4'-hydroxybiphenyl-4-carboxylic acid precursor from the previous step in a polar aprotic solvent such as dimethylformamide (DMF).
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Add a suitable base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming a phenoxide.
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Causality: The phenoxide is a potent nucleophile required for the subsequent Sₙ2 reaction. K₂CO₃ is a cost-effective and moderately strong base suitable for this transformation.
-
Add the synthesized 1-bromopentane-d11 to the reaction mixture.
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Heat the mixture (e.g., to 60-80 °C) to facilitate the nucleophilic substitution, where the phenoxide displaces the bromide ion. Monitor the reaction by TLC or LC-MS.
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Upon completion, perform an aqueous workup and purify the product by recrystallization or column chromatography to yield the desired 4''-(pentyloxy-d11)-[1,1':4',1''-terphenyl]-4-carboxylic acid.
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Final Assembly: Synthesis of Anidulafungin-d11
The final step is the formation of an amide bond between the deuterated terphenyl carboxylic acid and the primary amine of the Echinocandin B nucleus (ECBN). To ensure a high-yield and clean reaction, the carboxylic acid must first be converted into a more reactive "active ester".[1][10]
Caption: Overall workflow for the semi-synthesis of Anidulafungin-d11.
Experimental Protocol: Acylation of ECBN
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Activation of the Deuterated Side Chain:
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Dissolve 4''-(pentyloxy-d11)-[1,1':4',1''-terphenyl]-4-carboxylic acid in an appropriate solvent like dichloromethane (CH₂Cl₂) or THF.
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Add 1-hydroxybenzotriazole (HOBt) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
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Causality: The reaction of the carboxylic acid with DCC forms a highly reactive O-acylisourea intermediate. This is immediately trapped by HOBt to form the active TOBt ester (1-({[4′′-(pentyloxy-d11)-1,1′:4′,1′′-terphenyl-4-yl]carbonyl}oxy)-1H-1,2,3-benzotriazole).[1][10] This active ester is more stable than the O-acylisourea and reacts cleanly with amines, minimizing side reactions and racemization. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.
-
Stir the reaction at room temperature for 1-2 hours. Filter off the precipitated DCU. The filtrate containing the active ester is used directly in the next step.
-
-
Coupling with Echinocandin B Nucleus (ECBN):
-
Prepare a solution of the Echinocandin B nucleus (typically as an HCl salt) in a solvent like DMF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the HCl salt and free the primary amine of the ornithine residue.
-
Add the filtered solution of the active TOBt ester from the previous step to the ECBN solution.
-
Stir the reaction mixture at ambient temperature for 12-24 hours. Monitor progress by HPLC.
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Self-Validation: The reaction progress can be reliably tracked by HPLC, observing the consumption of the ECBN peak and the appearance of the new, more lipophilic Anidulafungin-d11 product peak at a longer retention time.
-
-
Purification:
-
Once the reaction is complete, the crude product is typically precipitated by adding the reaction mixture to a non-solvent like water or methyl tert-butyl ether (MTBE).
-
Collect the crude solid by filtration.
-
Final purification is achieved by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient.
-
Lyophilize the pure fractions to obtain Anidulafungin-d11 as a white to off-white powder.[3]
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Data Presentation and Characterization
The successful synthesis of Anidulafungin-d11 and its intermediates must be confirmed through rigorous analytical characterization.
| Compound | Step | Typical Yield | Isotopic Purity (%D) | Analytical Confirmation |
| Pentan-1-ol-d11 | Reduction | 85-95% | >98% | ¹H NMR, ²H NMR, MS (m/z) |
| 1-Bromopentane-d11 | Bromination | 70-85% | >98% | ¹H NMR, MS (m/z) |
| d11-Terphenyl Carboxylic Acid | Ether Synthesis | 80-90% | >98% | ¹H NMR, ¹³C NMR, HRMS |
| Anidulafungin-d11 | Final Coupling | 60-75% | >98% | ¹H NMR, HRMS, HPLC Purity |
High-Resolution Mass Spectrometry (HRMS): The most definitive confirmation of successful deuteration. The molecular weight of Anidulafungin is 1140.3.[3] The expected molecular weight for Anidulafungin-d11 (C₅₈H₆₂D₁₁N₇O₁₇) would show a mass shift of +11 amu compared to the unlabeled standard. For example, for the [M+H]⁺ ion, the expected m/z would be approximately 1152.3.
Conclusion
This guide outlines a robust and logical semi-synthetic pathway for the preparation of Anidulafungin-d11. The strategy leverages well-established, high-yielding chemical transformations, including LiAlD₄ reduction, Suzuki coupling, Williamson ether synthesis, and active ester-mediated amide coupling. By synthesizing a fully deuterated pentyl bromide intermediate, the d11-label is incorporated efficiently and with high isotopic purity at a metabolically stable position. The detailed protocols and the rationale behind the chosen methodologies provide a solid foundation for researchers in pharmaceutical development to produce this valuable tool for advanced pharmacological studies.
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